![molecular formula C22H21N7O2 B5518524 N-(4-{[6-(1H-咪唑-1-基)-2-甲基-4-嘧啶基]氨基}苯基)-N'-(4-甲氧基苯基)脲](/img/structure/B5518524.png)

N-(4-{[6-(1H-咪唑-1-基)-2-甲基-4-嘧啶基]氨基}苯基)-N'-(4-甲氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

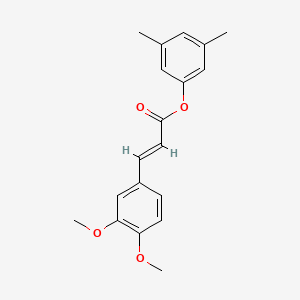

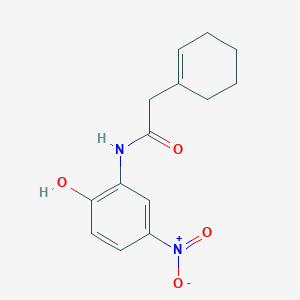

This compound belongs to a class of chemicals known for their diverse biological activities, which make them valuable for research in medicinal chemistry and material science. Its complex structure, involving imidazole and pyrimidinyl groups linked to phenyl and methoxyphenyl groups through a urea linkage, suggests a potential for specific interactions with biological targets.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting from key intermediates like 6-aminoimidazo[1,2-a]pyrazine or similar pyrimidinyl derivatives. These intermediates are further reacted with isocyanates or isothiocyanates to introduce urea or thiourea functionalities. Advanced techniques such as refluxing in the presence of catalysts or under solvent-free conditions are often employed to enhance yields and purity (Saracoglu et al., 2019; Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds shows a disk shape, with significant dihedral angles between the imidazole ring and the phenyl groups. Intramolecular hydrogen bonding within the urea moiety is common, contributing to the stability and conformation of the molecule. Crystallographic analyses often reveal the presence of supramolecular chains formed via hydrogen bonds, which are crucial for understanding the compound's behavior in solid state (Attia et al., 2012).

科学研究应用

针对癌细胞系中 P53 的抗增殖剂

已经合成了一系列脲衍生物,包括所讨论的化合物,并评估了它们对癌细胞系的抗增殖活性。一项研究重点关注非小细胞肺癌 (NSCLC),其中衍生物表现出细胞抑制活性,特别针对 NSCLC 细胞系中的突变 P53。这些发现表明在癌症治疗中具有潜在应用,特别是用于重新激活突变 P53,这是许多癌症的常见特征 (Bazin 等人,2016)。

酶抑制和抗癌活性

另一条研究途径探索了不对称 1,3-二取代脲的合成及其生物活性。对 17 种脲衍生物进行了评估,以了解它们对各种酶的抑制作用及其对前列腺癌细胞系的影响。这项研究强调了该化合物在酶抑制和抗癌活性方面的潜力,为治疗应用打开了大门 (Mustafa 等人,2014)。

合成细胞分裂素和植物生长调节

在农业中,脲衍生物表现出细胞分裂素样活性,影响植物中细胞的分裂和分化。特定的衍生物,例如氯苯脲 (CPPU) 和噻二唑脲 (TDZ),被广泛用于体外植物形态发生研究。这些合成细胞分裂素在某些情况下优于天然腺嘌呤化合物,为农业生物技术和植物组织培养提供了有价值的工具 (Ricci & Bertoletti,2009)。

土壤和环境生物降解

土壤中相关尿素化合物的环境归宿和降解途径突出了某些真菌(例如黑曲霉)的生物降解潜力。这些研究提供了对基于尿素的除草剂及其微生物降解的环境影响的见解,这对于了解它们在环境中的持久性和流动性至关重要 (Sharma 等人,2012)。

分子对接和计算研究

对咪唑衍生物的计算研究提供了对其反应性和与生物靶标相互作用的见解。例如,分子对接方法已被用于预测合成化合物对特定蛋白质的抑制活性,为开发新的治疗剂提供了理论基础 (Hossain 等人,2018)。

作用机制

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c1-15-24-20(13-21(25-15)29-12-11-23-14-29)26-16-3-5-17(6-4-16)27-22(30)28-18-7-9-19(31-2)10-8-18/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKEXAYULOMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-2,4,6-trimethylpiperidine](/img/structure/B5518461.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)